1-(2,4,5-Trimethylphenyl)heptan-1-one

Description

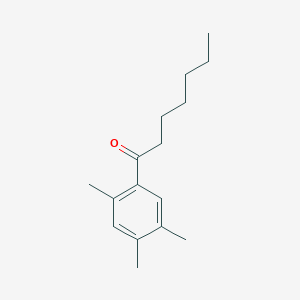

1-(2,4,5-Trimethylphenyl)heptan-1-one is a ketone derivative characterized by a heptanone backbone (a seven-carbon chain with a ketone group at the first position) attached to a 2,4,5-trimethylphenyl aromatic ring. The trimethyl substitution pattern on the phenyl ring introduces steric bulk and electron-donating effects, which influence its physical and chemical properties. For example, 1-(4-Methoxyphenyl)heptan-1-one (C₁₄H₂₀O₂) shares a similar heptanone structure but differs in the substituent on the aromatic ring (methoxy vs. trimethyl groups) .

The molecular formula of this compound is C₁₆H₂₂O (calculated based on substituents: heptanone = C₇H₁₄O; 2,4,5-trimethylphenyl = C₉H₁₁). Its molecular weight is approximately 230.35 g/mol, distinguishing it from analogs like 1-(3-Methoxyphenyl)heptan-1-one (CAS 100863-37-4, MW 206.29 g/mol) .

Properties

IUPAC Name |

1-(2,4,5-trimethylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-5-6-7-8-9-16(17)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRGOHVIBPNWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=C(C=C(C(=C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 2,4,5-Trimethylbenzene and heptanoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to prevent side reactions and then gradually warmed to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the existing methyl groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol; LiAlH4 in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: 2,4,5-Trimethylbenzoic acid.

Reduction: 1-(2,4,5-Trimethylphenyl)heptanol.

Substitution: 2,4,5-Trimethylbromobenzene.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)heptan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)heptan-1-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(2,4,5-Trimethylphenyl)heptan-1-one with structurally related ketones:

Key Observations:

- However, both substituents are electron-donating, activating the ring for further functionalization .

- Lipophilicity: The trimethylphenyl group enhances lipophilicity (logP estimated >4.5), making the compound less water-soluble than methoxy analogs. This property is critical for applications in hydrophobic matrices or drug delivery systems.

Physical and Chemical Properties

- Melting Point: Trimethyl-substituted aromatics generally exhibit higher melting points than methoxy derivatives due to symmetry and packing efficiency. For example, 2,4,5-trimethylacetophenone (a shorter-chain analog) melts at ~45°C, while 4-methoxyacetophenone melts at ~38°C .

- Thermal Stability: Aliphatic ketones like 2,2,4,4-tetramethyl-3-pentanone (CAS 815-24-7) show high thermal stability (decomposition >250°C), suggesting that this compound may also resist degradation at moderate temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.